REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:12]=[N:13][C:14]([C:17]3[CH:25]=[CH:24][C:20]([C:21]([NH2:23])=O)=[CH:19][CH:18]=3)=[N:15][CH:16]=2)=[CH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4].C(Cl)CCl.P(Cl)(Cl)(Cl)=O>CCOCC>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([C:11]2[CH:16]=[N:15][C:14]([C:17]3[CH:18]=[CH:19][C:20]([C:21]#[N:23])=[CH:24][CH:25]=3)=[N:13][CH:12]=2)=[CH:9][CH:10]=1)[CH2:2][CH2:3][CH3:4]
|
Name
|
4-[5-(4-n-butylphenyl)-2-pyrimidyl] benzoic acid amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=CC=C(C=C1)C=1C=NC(=NC1)C1=CC=C(C(=O)N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
is washed with 2-N sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
After evaporation of the organic phase, which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
has been dried over sodium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC=C(C=C1)C=1C=NC(=NC1)C1=CC=C(C=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |